N-(Guanin-8-yl)-N-acetyl-2-aminofluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14490-85-8 |
|---|---|
Molecular Formula |
C20H16N6O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28) |
InChI Key |
QTBDQHZMVUSJMS-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N |
Isomeric SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
Synonyms |
N-(guanin-8-yl)-N-acetyl-2-aminofluorene |
Origin of Product |
United States |
Formation and Metabolic Origin of N Guanin 8 Yl N Acetyl 2 Aminofluorene Adducts
The formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is not a direct process but the result of a multi-step metabolic activation of its parent compound.
Precursor Compounds and Metabolic Activation Pathways
The primary precursor to the formation of this compound is the well-studied carcinogen 2-acetylaminofluorene (B57845) (2-AAF). wikipedia.org The carcinogenicity of 2-AAF is entirely dependent on its metabolic conversion into reactive forms that can covalently bind to cellular macromolecules like DNA. wikipedia.org
The metabolic activation cascade begins with the N-hydroxylation of 2-AAF, a reaction primarily catalyzed by Cytochrome P-450 (CYP) enzymes, to produce N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). wikipedia.orgoup.comnih.gov This N-hydroxy metabolite is considered a proximate carcinogen, meaning it is more potent than the parent compound but requires further activation to become the ultimate DNA-reactive species. wikipedia.org
The ultimate carcinogenic form is generated through the esterification of the N-hydroxy group. One critical reactive intermediate is N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) , formed via O-acetylation of N-OH-2-AAF. wikipedia.org N-acetoxy-AAF is a model ultimate carcinogen that readily reacts with nucleic acids. nih.govnih.gov Another pathway involves O-sulfation by cytosolic sulfotransferase enzymes, yielding an unstable sulfate (B86663) ester, N-acetyl-N-sulfoxy-2-aminofluorene, which also readily reacts with DNA. wikipedia.org Additionally, the cytosolic enzyme N,O-aryl hydroxamic acid acyltransferase can catalyze the transfer of the acetyl group from the nitrogen to the oxygen on N-OH-2-AAF, producing another reactive metabolite, N-acetoxy-2-aminofluorene (N-O-acetyl-AF). This species decomposes to form a nitrenium ion that leads to deacetylated DNA adducts. wikipedia.org
These reactive esters, particularly N-acetoxy-AAF, are highly electrophilic and can attack nucleophilic sites on DNA bases, leading to the formation of covalent adducts. wikipedia.org
Enzymatic and Non-Enzymatic Conversion Mechanisms Leading to Adduct Precursors
The conversion of 2-AAF to its DNA-reactive forms involves a series of enzymatic and non-enzymatic steps.
Enzymatic Mechanisms:
N-hydroxylation: Cytochrome P-450 enzymes, specifically CYP1A2, are instrumental in the initial conversion of 2-AAF to N-OH-2-AAF. nih.gov
O-Esterification: The proximate carcinogen, N-OH-2-AAF, is further activated by phase II enzymes. Cytosolic N-acetyltransferases (NATs) catalyze its O-acetylation to form N-acetoxy-AAF. wikipedia.orgoup.com Both NAT1 and NAT2 have been implicated in this bioactivation step. oup.com
Sulfation: Sulfotransferases (SULTs) catalyze the O-sulfation of N-OH-2-AAF to form the highly reactive N-acetyl-N-sulfoxy-2-aminofluorene. wikipedia.org
Peroxidation: Prostaglandin endoperoxide H synthase (PHS), an enzyme involved in arachidonic acid metabolism, can also activate arylamines like 2-aminofluorene (B1664046) (AF) to form DNA adducts, representing an alternative activation pathway, particularly in extrahepatic tissues. nih.gov
Non-Enzymatic Mechanisms: Following enzymatic esterification, the resulting metabolites like N-acetoxy-AAF are sufficiently reactive to undergo spontaneous, non-enzymatic decomposition. They can heterolytically cleave to form highly electrophilic arylamidonium or nitrenium ions. wikipedia.org These ions are the ultimate species that react with the nucleophilic centers in DNA, primarily on the guanine (B1146940) base, to form stable covalent adducts. wikipedia.org
| Enzyme Family | Role in Activation | Precursor | Product |
| Cytochrome P-450 (CYP1A2) | N-hydroxylation | 2-Acetylaminofluorene (2-AAF) | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) |
| N-Acetyltransferases (NATs) | O-acetylation | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) |
| Sulfotransferases (SULTs) | O-sulfation | N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N-acetyl-N-sulfoxy-2-aminofluorene |
| Prostaglandin H Synthase (PHS) | Peroxidative Activation | 2-Aminofluorene (AF) | DNA-reactive intermediates |
Site-Specific Adduct Formation on DNA
The reaction of metabolically activated 2-AAF with DNA is not random, showing a distinct preference for specific atoms on the guanine base.
Predominant C8-Guanine Adduction
The most frequent target for the electrophilic intermediates of 2-AAF is the C8 position of guanine. nih.govnih.gov The reaction between N-acetoxy-AAF and DNA results in the formation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) as the major product. oup.comnih.govoup.com Studies quantifying the adducts formed after treating DNA with N-acetoxy-AAF have consistently shown that the C8-guanine adduct is the most abundant, accounting for the majority of the total adducts formed. nih.govoup.com For instance, enzymatic hydrolysis of DNA treated with N-acetoxy-AAF yielded approximately 73-86% of the adducts as dG-C8-AAF. nih.govoup.com This specific adduction at the C8 position causes significant distortion in the DNA helix, which is a key factor in its mutagenic and carcinogenic potential. nih.gov
Formation of Minor Adducts (e.g., 3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene) and Their Relative Biological Significance
While C8-adduction is predominant, other minor adducts are also formed. The most significant of these is 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) , where the fluorene (B118485) moiety is attached to the exocyclic N2 amino group of guanine. oup.comnih.govnih.govoup.com Quantitative analyses show that dG-N2-AAF is formed in much smaller quantities, representing approximately 6-7% of the total adducts from N-acetoxy-AAF treatment. nih.govoup.com
Another major adduct identified in vivo is the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) . oup.comnih.govacs.org This adduct arises from the metabolic pathway involving N-acetoxy-2-aminofluorene. wikipedia.org
Despite its lower abundance, the dG-N2-AAF adduct has considerable biological significance due to its chemical stability and persistence in mammalian tissues. acs.orgnih.govresearchgate.net Unlike the major dG-C8-AAF and dG-C8-AF adducts, which are efficiently recognized and removed by nucleotide excision repair (NER) systems, the dG-N2-AAF adduct is repaired much more slowly. acs.orgnih.gov This resistance to repair means it can persist in the DNA for longer periods, increasing the likelihood of causing mutations during DNA replication. nih.govresearchgate.net Therefore, the persistence of the dG-N2-AAF adduct may contribute significantly to the long-term mutagenic and carcinogenic outcomes associated with 2-AAF exposure. nih.gov
| DNA Adduct | Site of Attachment | Relative Abundance | Biological Significance |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | C8 of Guanine | Major (~73-86%) nih.govoup.com | Causes significant DNA distortion; efficiently repaired. nih.govnih.gov |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | N2 of Guanine | Minor (~6-7%) nih.govoup.com | Persistent and poorly repaired, contributing to long-term mutagenesis. acs.orgnih.govresearchgate.net |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | C8 of Guanine | Major (in vivo) nih.govnih.gov | Deacetylated adduct; produces mainly base substitution mutations. nih.gov |
Molecular Conformational Dynamics and Structural Perturbations in Dna Induced by N Guanin 8 Yl N Acetyl 2 Aminofluorene
Glycosidic Torsion Angle Preferences and Implications
The orientation of the guanine (B1146940) base relative to the deoxyribose sugar, defined by the glycosidic torsion angle (χ), is a critical parameter in DNA structure. In unmodified B-DNA, this angle predominantly adopts an anti conformation. However, the bulky dG-C8-AAF adduct dramatically alters this preference, leading to profound implications for the local DNA structure.
Dominance of the Syn Conformation and Steric Hindrance
The presence of the bulky fluorenyl ring attached to the C8 position of guanine creates significant steric hindrance. This steric clash prevents the modified guanine from adopting the typical anti conformation without causing major disruption to the DNA helix. Consequently, the modified guanine is predominantly forced into the syn conformation. researchgate.netoup.com In this orientation, the fluorene (B118485) moiety is positioned in the major groove of the DNA. researchgate.net Nuclear magnetic resonance (NMR) and modeling studies have confirmed that the larger bulk of the dG-C8-AAF adduct, compared to its deacetylated counterpart N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), strongly promotes this syn orientation. oup.com This enforced syn conformation is a key factor in the significant structural distortions induced by this adduct. The steric hindrance from the acetyl group, in particular, plays a crucial role in diminishing the stabilizing van der Waals stacking interactions between the adduct and adjacent bases. researchgate.netnih.gov
Global and Local DNA Helix Distortions
The formation of the dG-C8-AAF adduct induces a variety of significant local and global distortions in the DNA double helix. These structural perturbations are a direct consequence of the bulky nature of the adduct and its preference for the syn conformation. These distortions are critical for the biological activity of the adduct, including its mutagenicity and its recognition by the nucleotide excision repair (NER) pathway.
Base Displacement and Intercalation Models
Several models have been proposed to describe the structural perturbations induced by the dG-C8-AAF adduct. A prominent model is the base displacement model , where the modified guanine in the syn conformation is displaced from its normal position within the helix and swung out into the major groove. researchgate.netnih.gov This displacement is often accompanied by the intercalation of the fluorene ring into the DNA duplex, taking the place of the displaced base pair. researchgate.net
Another related model is the insertion-denaturation model . In this conformation, the fluorene ring inserts into the helix, causing a localized disruption of base pairing and stacking interactions. researchgate.net NMR studies have provided evidence for a base-displaced intercalated conformation where the dG-C8-AAF adduct is stacked within the helix, leading to the extrusion of the modified guanine and the opposing cytosine into the major groove. researchgate.net These models highlight a significant disruption of the Watson-Crick base pairing at the site of the lesion. researchgate.net
Helix Untwisting and Minor Groove Opening
Furthermore, these simulations have revealed an opening of the minor groove of the DNA at the site of the adduct. nih.gov The extent of both helix untwisting and minor groove opening has been found to be dependent on the local DNA sequence context. nih.gov These global distortions are believed to be important features for the recognition of the adduct by the NER machinery, with greater distortions correlating with higher repair efficiencies. nih.gov
Thermodynamic Destabilization of Modified DNA Duplexes
The significant structural distortions induced by the dG-C8-AAF adduct lead to a thermodynamic destabilization of the DNA double helix. researchgate.net This destabilization can be quantified by measuring the change in the melting temperature (Tm) and the free energy (ΔG°) of the modified DNA duplex compared to its unmodified counterpart.
Studies have shown that the presence of a dG-C8-AAF adduct significantly lowers the Tm of a DNA duplex, indicating a less stable structure. nih.gov The extent of this destabilization is generally more pronounced for the dG-C8-AAF adduct compared to the less bulky dG-C8-AF adduct. researchgate.net This thermodynamic instability is a direct reflection of the disruption of base pairing and stacking interactions caused by the lesion.
| DNA Duplex Type | ΔTm (°C) | ΔΔG°37 (kcal/mol) |
|---|---|---|
| Fully Paired Duplex | -7.7 to -8.0 | +3.5 to +4.5 |
The positive ΔΔG°37 values indicate that the formation of the duplex containing the dG-C8-AAF adduct is thermodynamically less favorable than the formation of the unmodified duplex. This thermodynamic penalty is a key feature of the damage induced by this carcinogen and is a critical factor in its biological recognition and processing.
Influence of DNA Sequence Context on Adduct Conformation and Helix Distortions
The conformation of the N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (dG-C8-AAF) adduct and the resulting structural perturbations to the DNA helix are highly dependent on the local DNA sequence context. The dG-C8-AAF adduct can adopt several conformations, primarily the major groove binding (B-type), the base-displaced stacked (S-type), and the minor groove wedge (W-type). oup.com The surrounding bases influence the equilibrium between these states, which in turn dictates the extent of helical distortion and the biological consequences, such as susceptibility to nucleotide excision repair (NER).
Research has shown that the sequence context dictates the conformational heterogeneity of arylamine lesions. oup.comnih.gov For the bulky dG-C8-AAF lesion, which primarily exists in the highly distorting syn-glycosidic stacked (S)- or wedge (W)-conformations, the surrounding sequence can modulate the stability of these conformers. nih.gov For instance, studies using the NarI sequence (5′-GGCGCC-3′), a known hotspot for mutations, have revealed that the position of the adduct within this sequence significantly affects its repair efficiency. The dG-C8-AAF adduct is repaired more efficiently when located at the G2 position compared to the G1 or G3 positions, a phenomenon attributed to differences in DNA distortion and destabilization. researchgate.net
The nature of the bases flanking the adduct is a critical determinant of its conformational preference. For example, changing the sequence flanking the adduct can alter the population of the S-conformer, which is known to be duplex-destabilizing. nih.govnih.gov In some sequences, the S-conformer is the dominant species, leading to significant local melting of the DNA and a pronounced helical bend. nih.gov The stability of slipped mutagenic intermediates (SMIs), which are crucial for frameshift mutations, is also tied to the sequence context. The S-type conformer of SMIs is thermodynamically more stable than the more flexible B-type conformer, and the surrounding sequence influences which type of SMI is formed. nih.gov For example, a dG-AAF adduct in the NarI sequence (5′-G1G2CG3CC-3′) exclusively induces a -2 frameshift, whereas changing the sequence to 5′-G1ATG3CC-3′ results in a -3 deletion, and a sequence of contiguous guanines leads to a -1 deletion. nih.gov
Table 1: Influence of DNA Sequence Context on dG-C8-AAF Adduct Conformation This table is interactive. You can sort and filter the data.
| Sequence Context | Predominant Conformation(s) | Key Structural Features | Biological Implication |
|---|---|---|---|
| NarI (G1 position) | Mixture of B, S, and W types | Less distorted compared to G2 | Lower NER efficiency |
| NarI (G2 position) | Predominantly S-type (base-displaced) | Highly distorted and destabilized | Higher NER efficiency researchgate.net |
| NarI (G3 position) | Mixture of B, S, and W types | Less distorted compared to G2 | Lower NER efficiency; induces -2 frameshift nih.gov |
| 5′-GATG CC-3′ | S-type | Leads to -3 deletion mutation nih.gov | Altered frameshift mutation specificity |
Comparative Analysis of DNA Structural Perturbations: this compound versus N-(Guanin-8-yl)-2-aminofluorene
The structural perturbations induced in DNA by this compound (dG-C8-AAF) and its deacetylated counterpart, N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF), differ significantly, primarily due to the presence of the N-acetyl group on the fluorene ring. nih.govresearchgate.net This single chemical difference leads to distinct conformational preferences, varying degrees of helical distortion, and divergent biological outcomes, such as DNA repair and replication blockage. researchgate.netresearchgate.net
The most critical distinction lies in the conformational flexibility of the modified guanine. For dG-C8-AAF, the bulky acetyl group creates a steric clash with the sugar-phosphate backbone when the guanine is in the normal anti glycosidic conformation. researchgate.net This steric hindrance forces the guanine into the syn conformation, where the fluorene moiety intercalates into the DNA stack by displacing the modified guanine and its complementary cytosine, a structure known as the S-conformation. nih.govresearchgate.net This conformation causes a major distortion of the DNA helix. nih.govresearchgate.net
In contrast, the dG-C8-AF adduct lacks this bulky acetyl group. researchgate.net The smaller hydrogen atom in its place eliminates the steric clash, allowing the modified guanine to adopt both syn and anti conformations with greater ease. researchgate.net Consequently, the dG-C8-AF adduct exists in a dynamic equilibrium between a minimally distorting B-type conformation, where the fluorene resides in the major groove with the guanine in the anti conformation and maintaining Watson-Crick pairing, and the more distorting, intercalated S-type (syn) conformation. nih.gov The ratio between these conformers is highly dependent on the local DNA sequence. nih.gov
Table 2: Comparative Structural Perturbations of dG-C8-AAF and dG-C8-AF Adducts This table is interactive. You can sort and filter the data.
| Feature | This compound (dG-C8-AAF) | N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) |
|---|---|---|
| Presence of Acetyl Group | Yes | No |
| Predominant Guanine Conformation | syn due to steric hindrance researchgate.net | Equilibrium between syn and anti researchgate.netnih.gov |
| Major Adduct Conformation(s) | Base-displaced stacked (S-type), Wedge (W-type) nih.govresearchgate.net | Major groove (B-type), Base-displaced stacked (S-type) researchgate.netnih.gov |
| Degree of Helix Distortion | High; significant bending and unwinding nih.govresearchgate.net | Low to moderate; sequence-dependent nih.gov |
| Thermodynamic Stability | More destabilizing to the DNA duplex researchgate.net | Less destabilizing than dG-C8-AAF |
| Block to DNA Synthesis | Strong block researchgate.netresearchgate.net | Weaker block, more easily bypassed researchgate.netresearchgate.net |
| Primary Mutagenic Outcome | Frameshift mutations nih.govresearchgate.net | Base substitutions researchgate.net |
Impact of N Guanin 8 Yl N Acetyl 2 Aminofluorene Adducts on Dna Replication and Transcription
Effects on DNA Polymerase Activity and Processivity
The dG-C8-AAF adduct is a potent inhibitor of DNA synthesis, primarily by physically obstructing the active site of DNA polymerases. Its impact varies significantly between high-fidelity replicative polymerases and specialized translesion synthesis (TLS) polymerases.
The dG-C8-AAF adduct is a strong impediment to DNA replication, primarily because the bulky acetyl group forces the adducted guanine (B1146940) into a syn conformation. nih.govresearchgate.net This contrasts with the typical anti conformation of nucleotides in the DNA double helix. The syn conformation of the dG-C8-AAF adduct sterically hinders the proper alignment of the incoming nucleotide and blocks the active site of the DNA polymerase. nih.govnih.gov This structural disruption strongly inhibits the necessary conformational change within the polymerase that is required for nucleotide insertion, leading to a stall in DNA synthesis. researchgate.net High-fidelity polymerases, in particular, are generally blocked by such bulky lesions. researchgate.net The presence of the dG-C8-AAF adduct can halt the progression of replicative polymerases, which can lead to the collapse of the replication fork and trigger cellular stress responses if not resolved. researchgate.netfrontiersin.org
A clear distinction in the handling of the dG-C8-AAF adduct exists between replicative and bypass DNA polymerases.
Replicative Polymerases: High-fidelity replicative polymerases, such as those in the Pol I family, are strongly blocked by the dG-C8-AAF adduct. nih.govnih.gov Their active sites are not equipped to accommodate the significant structural distortion caused by the bulky lesion in its preferred syn conformation. oup.com This leads to a dramatic decrease in their processivity, which is the number of nucleotides incorporated in a single binding event. nih.govpsu.edunih.gov While its deacetylated counterpart, the N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) adduct, can be bypassed by replicative polymerases to some extent, the dG-C8-AAF adduct presents a much stronger barrier. nih.govnih.gov
Bypass DNA Polymerases: In contrast, specialized Y-family translesion synthesis (TLS) polymerases have more open and flexible active sites that can accommodate bulky DNA lesions like dG-C8-AAF. researchgate.netnih.gov These polymerases are characterized by lower fidelity on undamaged DNA but are essential for replicating through damaged templates, a process known as translesion synthesis. nih.govresearchgate.net Polymerases such as Dpo4, Pol η, and Pol κ can traverse the dG-C8-AAF adduct, albeit with varying efficiencies and fidelities, thus allowing for the completion of DNA replication. nih.govnih.govaacrjournals.org However, even for these specialized polymerases, the dG-C8-AAF adduct can act as a stronger block compared to the dG-C8-AF adduct. nih.gov
| Polymerase Type | Effect of dG-C8-AAF Adduct | Key Findings |
| Replicative Polymerases (e.g., Pol I family) | Strong blockage of DNA synthesis, significantly reduced processivity. | The syn conformation of the adduct sterically hinders the polymerase's active site, preventing the conformational changes necessary for nucleotide insertion. researchgate.netnih.gov |
| Bypass Polymerases (Y-Family) | Capable of translesion synthesis (TLS) past the adduct, but with reduced efficiency compared to undamaged DNA. | Have more spacious and flexible active sites that can accommodate the bulky lesion. researchgate.netnih.gov |
Translesion Synthesis (TLS) Past N-(Guanin-8-yl)-N-acetyl-2-aminofluorene
When a replicative polymerase is stalled by the dG-C8-AAF adduct, a switch to a TLS polymerase can occur to bypass the lesion. This process is crucial for preventing prolonged replication fork arrest and potential cell death.
Several Y-family DNA polymerases have been implicated in the bypass of the dG-C8-AAF adduct:
Dpo4: The archaeal polymerase Dpo4, a homolog of human Pol κ, can bypass the dG-C8-AAF adduct. nih.govaacrjournals.org However, the bypass is slower compared to the less bulky dG-C8-AF adduct. nih.gov The slower synthesis is partly due to a faster dissociation of Dpo4 from DNA templates containing the dG-C8-AAF adduct. nih.gov
Pol η (Eta): Human Pol η is capable of bypassing the dG-C8-AAF adduct. nih.gov Notably, it can perform this bypass in a largely error-free manner by correctly inserting a cytosine (dC) opposite the lesion. nih.gov The mechanism involves the polymerase accommodating the adducted guanine in a syn orientation while still allowing for the formation of a hydrogen bond with the incoming dCTP. nih.gov
Pol κ (Kappa): Human Pol κ is also involved in the bypass of dG-C8-AAF. nih.govuams.edu Studies have shown that Pol κ can extend the primer after a nucleotide has been incorporated opposite the adduct. researchgate.net
Pol ι (Iota): Human Pol ι has also been shown to be capable of error-free nucleotide incorporation opposite the dG-C8-AAF adduct. nih.gov Molecular dynamics simulations suggest that Pol ι utilizes Watson-Crick base pairing to bypass this major groove adduct. nih.gov
The accuracy of nucleotide incorporation during TLS past the dG-C8-AAF adduct is highly dependent on the specific Y-family polymerase involved.
Pol η: Tends to be relatively accurate, with a preference for inserting the correct nucleotide, dC, opposite the dG-C8-AAF adduct. nih.gov
Dpo4: While Dpo4 also preferentially incorporates dC, it exhibits a higher propensity for misincorporation compared to Pol η. aacrjournals.org Adenine (dA) is the most commonly misincorporated base. aacrjournals.org
Pol κ: The fidelity of Pol κ during the bypass of dG-C8-AAF can be sequence-dependent and may involve both correct and incorrect nucleotide insertions.
| Y-Family Polymerase | Fidelity of Bypass | Predominant Nucleotide Incorporation |
| Pol η | Largely error-free | dCTP (correct) nih.gov |
| Dpo4 | Error-prone | dCTP (preferred), dATP (misincorporated) aacrjournals.org |
| Pol ι | Error-free | dCTP (correct) nih.gov |
The bypass of the dG-C8-AAF adduct is a complex process that can involve conformational changes in both the DNA and the polymerase. One significant mechanism that can lead to mutations is template slippage.
The presence of the bulky dG-C8-AAF adduct can destabilize the DNA duplex, making the template prone to misalignment, especially in repetitive sequences. nih.gov This can lead to frameshift mutations, which are a hallmark of AAF-induced mutagenesis. nih.gov For instance, Dpo4 has been suggested to utilize a template slippage mechanism to bypass the dG-C8-AAF adduct. nih.gov This can result in the deletion of one or more nucleotides. The syn conformation of the dG-C8-AAF adduct is a critical factor that promotes these frameshift mutations by disrupting the normal reading frame of the DNA template. nih.govresearchgate.net
Influence on RNA Polymerase Activity and Transcription Arrest
The presence of a dG-C8-AAF adduct on the transcribed strand of a gene has a dramatic effect on the progression of RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes in eukaryotes. Research has unequivocally demonstrated that the dG-C8-AAF adduct acts as a strong, often absolute, block to transcriptional elongation by Pol II. nih.gov In contrast, its deacetylated counterpart, N-(guanin-8-yl)-2-aminofluorene (dG-C8-AF), which is also a major adduct formed from AAF, presents a much weaker obstacle. The dG-C8-AF adduct typically causes only a temporary pause in transcription, from which Pol II can eventually bypass the lesion. nih.govnih.gov
This stark difference in the transcriptional outcome is attributed to the distinct structural distortions each adduct imparts on the DNA helix. The bulky fluorene (B118485) ring of the dG-C8-AAF adduct intercalates into the DNA helix, causing a significant local denaturation and a switch of the adducted guanine from its usual anti conformation to a syn conformation. nih.gov This substantial alteration of the DNA structure is believed to be the primary reason why Pol II cannot accommodate the adducted template strand in its active site, leading to a complete halt in transcription. nih.gov The guanine in the syn conformation within the dG-C8-AAF adduct is likely a non-coding nucleotide for RNA polymerase II, thereby effectively blocking the elongation of the RNA transcript. nih.gov
When located on the non-transcribed strand, both the dG-C8-AAF and dG-C8-AF adducts can enhance the pausing of Pol II at nearby sequence-specific pause sites. nih.gov This suggests that the structural distortion caused by the adducts can have an indirect effect on transcription, even when not directly in the path of the elongating polymerase. The absolute block to transcription elongation by the dG-C8-AAF adduct when on the transcribed strand makes it a potent signal for the initiation of transcription-coupled nucleotide excision repair (TC-NER), a cellular mechanism that removes DNA lesions from actively transcribed genes.
Table 1: Comparative Effects of dG-C8-AAF and dG-C8-AF Adducts on RNA Polymerase II Elongation
| Adduct Type | Location | Effect on RNA Polymerase II | Structural Impact on DNA |
| dG-C8-AAF | Transcribed Strand | Absolute block to elongation nih.gov | Major distortion, fluorene ring intercalated, guanine in syn conformation nih.gov |
| dG-C8-AF | Transcribed Strand | Weak pause site, bypass possible nih.govnih.gov | Minor distortion, fluorene ring in major groove, guanine remains anti nih.gov |
| dG-C8-AAF | Non-transcribed Strand | Enhanced pausing at nearby sites nih.gov | Major distortion nih.gov |
| dG-C8-AF | Non-transcribed Strand | Enhanced pausing at nearby sites nih.gov | Minor distortion nih.gov |
Structural Basis of Polymerase-Adduct Interactions and Active Site Perturbations
The arrest of transcription by the dG-C8-AAF adduct is fundamentally a result of steric and conformational incompatibility between the adducted DNA template and the active site of RNA polymerase II. While a crystal structure of Pol II stalled at a dG-C8-AAF adduct is not yet available, extensive research on this adduct's interaction with various DNA polymerases, combined with our understanding of the Pol II active site from studies with other DNA lesions, provides a detailed picture of the underlying structural basis for transcription arrest.
The dG-C8-AAF adduct introduces a significant kink and local unwinding in the DNA helix. nih.gov The bulky fluorene moiety, being acetylated, is forced to intercalate into the DNA stack, a conformation described by the "insertion-denaturation" model. nih.gov This major structural perturbation is the primary impediment to the polymerase. The active site of Pol II is a highly confined space, precisely shaped to accommodate the DNA template and guide the incoming ribonucleotides for catalysis. The distorted conformation of the dG-C8-AAF adducted DNA simply cannot be threaded through the active site without causing a major clash with the enzyme.
Studies on DNA polymerases have provided valuable insights that are likely applicable to RNA polymerase. For instance, with DNA polymerase I, the dG-C8-AAF adduct has been shown to strongly inhibit a critical conformational change that is necessary for nucleotide insertion. nih.gov This suggests that the adduct not only presents a physical barrier but also actively disrupts the dynamic catalytic cycle of the polymerase.
Furthermore, molecular dynamics simulations of the dG-C8-AAF adduct within the active site of human DNA polymerase ι, a specialized polymerase capable of bypassing some DNA lesions, have revealed the intricate conformational adjustments required to accommodate such a bulky adduct. nih.gov These simulations suggest that even for a bypass polymerase, specific orientations and interactions, such as utilizing Watson-Crick base pairing with the adducted guanine in the spacious major groove side of the enzyme's active site, are necessary. nih.gov For a high-fidelity polymerase like Pol II, which has a much more constrained active site to ensure accurate transcription, such accommodations are likely not possible.
Structural studies of Pol II stalled at other types of DNA lesions have shown that the polymerase active center can be impaired in several ways. For example, some lesions impair the closing of the "trigger loop," a mobile element of Pol II that is crucial for catalysis, or they can physically block the translocation of the polymerase along the DNA template. nih.gov It is highly probable that the dG-C8-AAF adduct induces a similar stall by physically preventing the proper positioning of the template strand in the active site, thereby inhibiting both nucleotide addition and translocation. The significant distortion of the DNA backbone and the altered conformation of the adducted guanine would disrupt the critical contacts between the DNA and the polymerase that are essential for maintaining the transcription bubble and for the accurate reading of the genetic code.
Dna Repair Pathways and N Guanin 8 Yl N Acetyl 2 Aminofluorene Adducts
Nucleotide Excision Repair (NER) of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene Adducts
Nucleotide Excision Repair (NER) is a major DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including the dG-C8-AAF adduct. nih.gov The process involves the recognition of the damage, followed by the excision of a short, single-stranded DNA segment containing the lesion and subsequent synthesis of a new DNA strand. nih.gov
Efficiency of NER Excision in Eukaryotic (e.g., HeLa cell extracts) and Prokaryotic Systems (e.g., UvrABC nuclease)
The efficiency of NER in removing dG-C8-AAF adducts has been studied in both eukaryotic and prokaryotic model systems. In eukaryotic systems, such as human HeLa cell extracts, the dG-C8-AAF adduct is recognized and excised. nih.gov The repair process in human cells involves the generation of dual incision fragments approximately 24-32 nucleotides in length. nih.gov
Prokaryotic NER, mediated by the UvrABC nuclease system in E. coli, also recognizes and incises DNA containing dG-C8-AAF adducts. Studies have shown that the UvrABC nuclease can effectively act on DNA fragments modified with related aminofluorene derivatives, indicating the general capability of this prokaryotic system to handle such bulky lesions.
Sequence Context-Dependent Repair Efficiencies
The efficiency of NER is not uniform and is significantly influenced by the local DNA sequence surrounding the dG-C8-AAF adduct. nih.gov Research using a specific DNA sequence known as the NarI mutational hot spot (5′-CTCG1G2CG3CCATC-3′) has demonstrated that the repair efficiency of the dG-C8-AAF adduct varies depending on its position at one of the three guanine (B1146940) bases (G1, G2, or G3). nih.gov
For instance, within this NarI sequence, the dG-C8-AAF adduct at the G2 position is repaired approximately twice as efficiently as the same adduct at the G1 or G3 positions in HeLa cell extracts. nih.gov This sequence-dependent variation in repair is attributed to differences in how the adduct and the surrounding DNA interact, affecting the local DNA structure. nih.gov
| Adduct Position (in NarI sequence) | Relative NER Efficiency in HeLa Cell Extracts |
| G1 | Lower |
| G2 | Highest |
| G3 | Lower |
Note: This table illustrates the relative repair efficiencies of the dG-C8-AAF adduct at different positions within the NarI sequence context.
Role of Adduct-Induced DNA Destabilization and Conformational Flexibility in Repair Recognition
The recognition of the dG-C8-AAF adduct by the NER machinery is closely linked to the structural distortions it induces in the DNA double helix. nih.gov The bulky acetylaminofluorene moiety causes significant local destabilization of the DNA, a key feature for recognition by NER factors. nih.gov
The dG-C8-AAF adduct can adopt several conformations, including a "base-displaced intercalated" conformation where the fluorene (B118485) ring inserts into the DNA helix, displacing the modified guanine. nih.gov This significant distortion, which includes helix untwisting and a widening of the minor groove, is a critical signal for the NER pathway. nih.gov The steric hindrance from the acetyl group in dG-C8-AAF diminishes the stabilizing stacking interactions between the adduct and adjacent bases, contributing to greater DNA destabilization compared to its deacetylated counterpart. nih.gov This increased destabilization correlates with higher NER efficiency. nih.gov
Molecular Recognition by Specific NER Factors (e.g., XPC/Rad23B, XPA)
The initiation of global genomic NER (GG-NER) in eukaryotes involves the recognition of the DNA lesion by the XPC-Rad23B complex. nih.gov This complex acts as a sensor for helical distortions and thermodynamic instability in the DNA. nih.gov The significant structural alterations caused by the dG-C8-AAF adduct make it a good substrate for recognition by XPC-Rad23B. nih.gov
Following the initial recognition by XPC-Rad23B, another key NER factor, XPA, is recruited to the site of damage. nih.gov XPA is believed to play a role in damage verification and in the assembly of the full NER complex. nih.gov Studies have shown that human XPA can bind to DNA containing a dG-C8-AAF adduct as a monomer. researchgate.net The ability of these specific NER factors to recognize and bind to the distorted DNA structure created by the dG-C8-AAF adduct is fundamental to initiating the repair process.
Transcription-Coupled Nucleotide Excision Repair (TC-NER) Dynamics
Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a sub-pathway of NER that specifically removes DNA lesions from the transcribed strand of actively expressed genes. This process is initiated when a stalled RNA polymerase at the site of a lesion acts as a damage signal. The dG-C8-AAF adduct is a potent blocker of transcription and is a substrate for TC-NER. nih.gov
Interestingly, while TC-NER can act on dG-C8-AAF, studies have shown that global genome NER (GG-NER) alone is sufficient for the full repair of this adduct. nih.gov In cells deficient in the TC-NER-specific protein CSA, the repair of dG-C8-AAF still occurs efficiently, suggesting that GG-NER can compensate for the lack of TC-NER for this particular lesion. nih.gov This indicates that while the adduct is a block to transcription and can be recognized by the TC-NER machinery, the features of the lesion also make it an excellent substrate for the GG-NER pathway. nih.gov
Comparative Repair Susceptibility: this compound versus N-(Guanin-8-yl)-2-aminofluorene
A key area of research has been the comparison of the repair of the dG-C8-AAF adduct with its deacetylated analog, N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF). These two adducts differ only by the presence of an acetyl group. Despite this small chemical difference, their repair efficiencies by NER are significantly different. nih.gov
Across all tested sequence contexts in the NarI hotspot, the dG-C8-AAF adduct is a much better substrate for NER in HeLa cell extracts than the dG-C8-AF adduct. nih.gov The lower repair efficiency of dG-C8-AF is attributed to its greater conformational flexibility. The dG-C8-AF adduct can more easily adopt a conformation that causes less distortion to the DNA helix, making it a poorer signal for the NER machinery. nih.gov
The steric bulk of the acetyl group in dG-C8-AAF prevents the fluorene ring from stacking as effectively with adjacent bases, leading to greater local DNA destabilization. nih.gov This increased destabilization, characterized by more significant helix untwisting and minor groove opening, is a key determinant for the higher NER susceptibility of dG-C8-AAF. nih.gov
| Adduct | Relative NER Efficiency | Key Structural Feature Influencing Repair |
| This compound (dG-C8-AAF) | Higher | Acetyl group causes steric hindrance, leading to greater DNA destabilization. nih.gov |
| N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) | Lower | Lacks the acetyl group, allowing for a more stable conformation with less DNA distortion. nih.gov |
Note: This table provides a comparative overview of the NER susceptibility of dG-C8-AAF and dG-C8-AF.
Mutagenic Outcomes and Specificity Attributed to N Guanin 8 Yl N Acetyl 2 Aminofluorene Adducts
Induction of Frameshift Mutations
The most prominent mutagenic consequence of dG-AAF adducts is the induction of frameshift mutations, which involve the insertion or, more commonly, the deletion of nucleotides. nih.govnih.gov Over 90% of mutations induced by these adducts are frameshifts, a stark contrast to the adducts lacking the acetyl group. nih.gov This high frequency of frameshift events underscores a specific mechanism of mutagenesis driven by the unique structural distortion imposed by the dG-AAF lesion.
The prevailing mechanism for dG-AAF-induced frameshift mutations involves a "slippage" event during DNA replication. nih.gov The bulky acetylaminofluorene moiety forces the modified guanine (B1146940) base to rotate from its normal anti-conformation to a syn-conformation, placing the fluorene (B118485) ring in the DNA major groove. This significant distortion disrupts the normal Watson-Crick base pairing and can cause the DNA polymerase to stall as it attempts to replicate past the lesion. nih.govnih.gov
This stalling can be resolved by a process where the primer strand slips relative to the template strand. This slippage is thought to be promoted by the unstable molecular association between the AAF-modified guanine and the incoming nucleotide. nih.gov This instability can trigger the modified guanine, sometimes along with adjacent bases, to slip and form misaligned bulge structures. nih.govnih.gov If the polymerase realigns and continues synthesis from this slipped intermediate, the result is a deletion. A proposed model for a common -2 deletion involves the formation of a two-nucleotide bulge in the template strand upstream of the polymerase's active site, which allows the enzyme to bypass the adduct and resume synthesis, thereby deleting two bases. nih.gov
The frequency and specificity of dG-AAF-induced frameshift mutations are heavily dependent on the local DNA sequence. Repetitive sequences, particularly those containing repeating G-C pairs, are well-established mutational hotspots. nih.govnih.gov The NarI restriction site sequence (5'-GGCGCC-3') in Escherichia coli is a classic example of such a hotspot. nih.gov
When a dG-AAF adduct is located at the third guanine (G3) of this sequence, it predominantly leads to a -2 GC dinucleotide deletion. nih.gov The repetitive nature of the sequence is believed to stabilize the slipped intermediate or bulge structure, facilitating the deletion event. nih.gov Studies have shown that the propensity for these mutations is also modulated by the nucleotide immediately downstream of the G3, with C or A in that position leading to a much higher mutation frequency than G or T. nih.gov This demonstrates that both the repetitive sequence and the immediate sequence context are critical determinants for the targeting of dG-AAF mutagenesis.
| Mutational Hotspot Example | Sequence | Adduct Position | Predominant Mutation |
| NarI Recognition Site | 5'-G₁G₂CG₃CC-3' | G₃ | -2 GC Deletion |
Base Substitution Mutagenesis (e.g., G→T Transversions) in a Comparative Context with N-(Guanin-8-yl)-2-aminofluorene
While dG-AAF adducts are potent inducers of frameshift mutations, the related deacetylated adduct, N-(guanin-8-yl)-2-aminofluorene (dG-AF), produces a strikingly different mutational spectrum. nih.gov In contrast to the >90% frameshift mutations caused by dG-AAF, dG-AF adducts primarily induce base substitution mutations (approximately 85% of all mutations). nih.gov The most common substitution is a G→T transversion. nih.gov
This dramatic difference in mutagenic outcome is attributed to the distinct structural perturbations caused by the two adducts. The dG-AF adduct is accommodated within the DNA helix with minimal distortion to the B-DNA structure, allowing it to be bypassed more readily by DNA polymerases, albeit with a higher error rate leading to substitutions. nih.gov The dG-AAF adduct, with its bulky acetyl group, causes a major conformational change that is more likely to lead to the strand slippage that generates frameshifts. nih.gov
| Adduct Type | Primary Mutational Outcome | Percentage | Specific Example |
| dG-AAF | Frameshift Mutations | >90% | -2 Deletion in NarI sequence |
| dG-AF | Base Substitutions | ~85% | G→T Transversion |
Correlation Between Adduct Conformation, DNA Polymerase Bypass, and Mutagenic Spectrum
The ultimate mutagenic fate of a dG-AAF adduct is determined by the interplay between the adduct's conformation and the specific DNA polymerase encountering it. The dG-AAF adduct can adopt several conformations, such as the B-form, S-form (slipped), and W-form (wedge), which influence its recognition and processing by translesion synthesis (TLS) polymerases. nih.govnih.gov
Specialized Y-family polymerases, like human DNA polymerase iota (pol ι), are capable of bypassing such bulky lesions. nih.gov The mechanism of bypass, however, is complex. For pol ι to carry out error-free incorporation of cytosine opposite the dG-AAF adduct, it is suggested that the adduct must be accommodated in a Watson-Crick base pairing conformation. This places the bulky fluorene moiety in the more spacious major groove side of the polymerase's active site. nih.gov If the adduct adopts a different conformation, such as one that would favor Hoogsteen base pairing, it can distort the active site and disrupt the interactions needed for correct nucleotide insertion, potentially leading to misincorporation or stalling that precedes a frameshift. nih.gov Therefore, the conformation of the adduct at the active site of the bypass polymerase is a critical factor that dictates whether the outcome is error-free bypass, a base substitution, or a frameshift mutation. nih.govnih.gov
Advanced Methodological Approaches in N Guanin 8 Yl N Acetyl 2 Aminofluorene Adduct Research
Structural Biology Techniques
Structural biology offers a powerful lens to visualize the atomic-level details of DNA adducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy are instrumental in defining the precise three-dimensional structures and conformational landscapes of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (dG-C8-AAF) modified DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures of Adduct-Containing Oligonucleotides
NMR spectroscopy is a cornerstone technique for determining the solution-state structures of dG-C8-AAF-containing oligonucleotides. It provides unparalleled insight into the conformational heterogeneity that this bulky adduct induces in the DNA double helix. Early studies using one- and two-dimensional NMR on a dG-C8-AAF-modified nonamer duplex revealed that the modified guanine (B1146940) (AAF-G5) adopts a syn conformation. nih.gov This forces the fluorene (B118485) moiety to intercalate into the DNA helix, displacing the modified guanine and its complementary cytosine, which show no evidence of hydrogen bonding. nih.gov This structure is often referred to as the base-displaced stacked, or S-conformer. nih.govnih.gov
More recent and advanced NMR studies have provided evidence for a more complex conformational equilibrium, showing that the dG-C8-AAF adduct can exist as a mixture of at least three distinct conformers: the major groove (B-type), the base-displaced stacked (S-type), and the minor groove wedge (W-type). nih.gov The relative populations of these conformers are highly dependent on the flanking DNA sequence context. nih.gov
S-Conformer (Stacked): In this major conformation, the modified guanine is in the syn glycosidic orientation, and the fluorene ring stacks into the DNA helix, causing significant distortion. nih.govnih.gov
B-Conformer (Major Groove): This conformer maintains the standard anti glycosidic bond, which places the bulky fluorene and acetyl groups in the major groove while preserving Watson-Crick base pairing. nih.gov
W-Conformer (Wedge): This conformation also features a syn glycosidic bond, but steric hindrance places the fluorene moiety into the minor groove. nih.gov
The presence of the acetyl group is a critical determinant of conformational preference. In its absence, the related N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) adduct can more readily adopt an anti conformation, but the acetyl group in dG-C8-AAF creates a steric clash with the deoxyribose sugar, favoring the syn conformation. researchgate.net
| Conformer | Glycosidic Bond | Fluorene Moiety Location | Base Pairing | Key Reference |
|---|---|---|---|---|
| S-type (Stacked) | Syn | Stacked within the helix | Disrupted | nih.govnih.gov |
| B-type (Major Groove) | Anti | Major Groove | Intact (Watson-Crick) | nih.gov |
| W-type (Wedge) | Syn | Minor Groove | Disrupted | nih.gov |
X-ray Crystallography of Adduct-Containing DNA and Protein-DNA Complexes
X-ray crystallography provides high-resolution, solid-state structural information, complementing the solution-state data from NMR. Crystallographic studies of dG-C8-AAF within protein-DNA complexes have been particularly insightful for understanding its effects on DNA replication.
The crystal structure of a dG-C8-AAF adduct in the templating position of a DNA duplex bound to bacteriophage T7 DNA polymerase has been determined. pnas.org These structures reveal how the bulky adduct poses a strong block to DNA synthesis. pnas.org The crystallographic data show that the dG-C8-AAF nucleoside does not fit into the polymerase active site in a manner conducive to replication, providing a structural basis for why it is a more potent replication block than its deacetylated counterpart, dG-C8-AF. pnas.org The structural insights also offer a potential explanation for the frameshift mutations commonly induced by the dG-C8-AAF lesion during attempts at replication bypass. pnas.org
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD studies on dG-C8-AAF-modified oligonucleotides confirm the conformational heterogeneity observed by NMR. nih.gov The technique is particularly useful for monitoring shifts in the equilibrium between different conformers (S, B, and W) under varying conditions, such as changes in pH or flanking sequence context. nih.gov Because different DNA conformations (e.g., B-form, A-form, Z-form) have distinct CD spectral signatures, CD spectroscopy can effectively track the global perturbations to the DNA helix caused by the adduct. nih.gov
Computational Chemistry and Molecular Modeling
Computational approaches are indispensable for exploring the dynamic behavior and energetic landscapes of DNA adducts, providing insights that are often inaccessible through experimental methods alone.
Molecular Dynamics (MD) Simulations of Adduct-Modified DNA and Enzyme Complexes
Molecular dynamics (MD) simulations are used to model the motion of atoms and molecules over time, providing a dynamic picture of the dG-C8-AAF adduct's impact on DNA structure and its interactions with enzymes. Simulations have shown that the steric hindrance from the acetyl group significantly diminishes the stabilizing van der Waals stacking interactions between the adduct and adjacent bases, which helps explain why dG-C8-AAF is a better substrate for nucleotide excision repair (NER) than dG-C8-AF. researchgate.net
MD simulations of dG-C8-AAF within the active site of DNA polymerases, such as the Y-family polymerase Dpo4, have been crucial for understanding translesion synthesis. researchgate.net These studies investigated both syn and anti conformations of the adduct. They revealed that an anti conformation of dG-C8-AAF, which is less favored in solution, can be accommodated in the Dpo4 active site opposite an incoming dCTP with only modest distortion to the polymerase. researchgate.net In this orientation, the bulky fluorene moiety fits into a large pocket in the major groove region of the enzyme. researchgate.net This provides a structural rationale for the preferential, albeit inefficient, incorporation of cytosine opposite the lesion. researchgate.net
Simulations of slipped mutagenic intermediates (SMIs), which are implicated in frameshift mutations, show that the thermodynamic stability of these structures is a critical determinant for inducing deletion mutations. nih.gov The dG-C8-AAF adduct facilitates the formation of these looped-out structures, and their stability is influenced by the conformational state of the adduct (stacked vs. externally bound). nih.gov
| System Studied | Key Finding | Implication | Key Reference |
|---|---|---|---|
| dG-C8-AAF in duplex DNA | Acetyl group causes steric hindrance, reducing stacking interactions. | Explains higher NER efficiency compared to dG-C8-AF. | researchgate.net |
| dG-C8-AAF in Dpo4 Polymerase | An anti conformation can be accommodated in the active site. | Provides a mechanism for error-prone translesion synthesis. | researchgate.net |
| Slipped Mutagenic Intermediates | Thermodynamic stability of looped-out structures is critical. | Explains the high frequency of frameshift mutations. | nih.gov |
Energy Minimization and Quantum Mechanical Studies
Energy minimization and quantum mechanical (QM) calculations are used to refine structures and understand their electronic properties. Energy minimization techniques are often used in conjunction with experimental data, such as distance restraints from NMR, to generate low-energy, physically realistic three-dimensional structures of the adduct-containing DNA. nih.gov This combined approach was instrumental in determining the initial S-conformer structure of the dG-C8-AAF adduct. nih.gov
Quantum mechanical models delve into the electronic structure of the adduct to explain its reactivity and properties. These calculations can help rationalize the energetic preferences for different conformations and the mechanisms by which the adduct perturbs the DNA structure and function. researchgate.net For instance, QM approaches can be used to understand how the electronic properties of the adduct influence its recognition and processing by DNA repair enzymes. researchgate.net
Biochemical and Biophysical Assays
The study of DNA adducts, such as this compound (dG-C8-AAF), is crucial for understanding the mechanisms of chemical carcinogenesis, DNA repair, and mutagenesis. The development of sophisticated biochemical and biophysical assays has enabled researchers to investigate the structural and functional consequences of these lesions with high precision. These methods allow for the creation of DNA molecules containing a single, site-specific adduct and the subsequent analysis of its impact on DNA replication and conformation.
The precise study of the biological consequences of the dG-C8-AAF adduct requires its incorporation at a specific site within a DNA oligonucleotide. However, the standard phosphoramidite chemistry used in solid-phase DNA synthesis is not suitable for this purpose due to the adduct's instability under the harsh basic conditions required for deprotection. Specifically, the acetyl group at the N8 position of guanine is exquisitely base-labile. nih.gov
To overcome this challenge, modified "ultra-mild" DNA synthesis protocols have been developed. nih.gov A key innovation was the design of improved deprotection conditions that are compatible with the sensitive acetyl group. One successful approach involves using a solution of 10% diisopropylamine in methanol, supplemented with 0.25 M β-mercaptoethanol, to remove protecting groups from commercially available "ultra-mild" phosphoramidite building blocks without compromising the adduct's integrity. nih.gov This method allows for the efficient synthesis of oligonucleotides of various lengths containing the dG-C8-AAF adduct, independent of the surrounding sequence context. nih.gov
Another strategy employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the exocyclic amino functions of the standard DNA bases. nih.gov This allows for deprotection under milder basic conditions, such as treatment with a piperidine/methanol solution at room temperature or diisopropylamine in methanol at 55°C. nih.gov Using this solid-phase synthesis method, researchers have successfully prepared and purified various dG-C8-AAF-containing oligonucleotides. nih.gov
Table 1: Comparison of Modified DNA Synthesis Methods for dG-C8-AAF Incorporation
| Method | Key Protecting Group Strategy | Deprotection Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Modified 'Ultra-Mild' Protocol | Commercial ultra-mild phosphoramidites (e.g., iPr-Pac for dG) | 10% diisopropylamine in methanol with 0.25 M β-mercaptoethanol | High efficiency, independent of sequence context, compatible with commercial reagents. | nih.gov |
| Fmoc-Based Strategy | 9-fluorenylmethoxycarbonyl (Fmoc) for dA, dC, dG bases | 1:9 piperidine/MeOH at room temperature or 1:1 diisopropylamine/MeOH at 55°C | Successful synthesis and purification of multiple adduct-containing sequences. | nih.gov |
Accurate quantification of dG-C8-AAF adducts in biological samples is essential for dosimetry and for understanding the relationship between adduct levels and biological outcomes. The combination of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for sensitive and specific detection is a powerful tool for this purpose. nih.govescholarship.org
The analytical process typically begins with the hydrolysis of DNA to release the adducted nucleosides or bases. This can be achieved through enzymatic digestion or chemical methods, such as hydrolysis in dry trifluoroacetic acid (TFA), which can quantitatively release the related compound N-(guanin-8-yl)-2-aminofluorene. kisti.re.kr Following hydrolysis, the sample is analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. escholarship.org
Isotope dilution methods are often employed to enhance quantitative accuracy. nih.gov This involves "spiking" the unknown sample with a known amount of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of the dG-C8-AAF adduct. Since the internal standard is chemically identical to the analyte, it co-elutes during HPLC and can be distinguished by its higher mass in the mass spectrometer. This allows for precise quantification by measuring the ratio of the signal from the native adduct to that of the internal standard, correcting for any sample loss during preparation and analysis. nih.govscispace.com Electrospray ionization (ESI) is a commonly used MS technique for the analysis of DNA adducts, offering high sensitivity. nih.govcdc.gov
Table 2: Key Parameters in LC-MS/MS Analysis of DNA Adducts
| Parameter | Description | Importance for dG-C8-AAF Analysis | Reference |
|---|---|---|---|
| Sample Preparation | Enzymatic or acid hydrolysis of DNA to release nucleosides/bases. | Crucial for liberating the adduct from the DNA backbone for analysis. | kisti.re.kr |
| Chromatography | Reversed-phase HPLC to separate the adduct from unmodified nucleosides. | Provides separation from interfering matrix components, ensuring analytical specificity. | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes non-volatile molecules like DNA adducts for MS analysis. | nih.govcdc.gov |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and structural confirmation by monitoring specific parent-to-fragment ion transitions. | escholarship.org |
| Quantification Method | Stable Isotope Dilution | Offers the highest accuracy by correcting for variations in sample recovery and instrument response. | nih.govscispace.com |
Primer extension assays are a fundamental biochemical tool used to investigate how a DNA lesion affects the progression of DNA polymerases. The assay involves a template strand of DNA containing a site-specific adduct (like dG-C8-AAF), a shorter radiolabeled or fluorescently labeled primer annealed to the template, a DNA polymerase, and deoxynucleoside triphosphates (dNTPs). The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized.
Studies using this assay have consistently shown that the dG-C8-AAF adduct is a potent blocker of DNA synthesis by high-fidelity, replicative DNA polymerases. nih.govresearchgate.net When the polymerase encounters the bulky adduct, its progression is severely impeded, resulting in an accumulation of truncated DNA products at the site of the lesion. nih.gov
In contrast, specialized translesion synthesis (TLS) polymerases, such as yeast DNA polymerase η (yPolη), have some ability to bypass such bulky lesions. nih.gov Primer extension assays have shown that while yPolη can incorporate a nucleotide opposite the dG-C8-AAF adduct, subsequent extension is inhibited. nih.gov The mutagenic consequences of the dG-C8-AAF adduct, which predominantly include frameshift mutations, are linked to its ability to stall the replication fork and promote template-primer slippage. researchgate.netnih.gov The stability of slipped mutagenic intermediates, which can be influenced by the sequence context surrounding the adduct, is a critical factor in determining the type and frequency of frameshift mutations. nih.gov
Table 3: Effect of dG-C8-AAF Adduct on DNA Polymerase Activity
| Polymerase Type | Enzyme Example | Observed Effect of dG-C8-AAF | Mutagenic Outcome | Reference |
|---|---|---|---|---|
| Replicative Polymerase | E. coli Pol I, various high-fidelity polymerases | Strong block to DNA synthesis. | Stalling of replication. | nih.govresearchgate.net |
| Translesion Synthesis (TLS) Polymerase | Yeast Polymerase η (yPolη) | Nucleotide incorporation opposite the adduct occurs, but subsequent extension is inhibited. | Can lead to frameshift mutations. | nih.gov |
| Translesion Synthesis (TLS) Polymerase | Human Polymerase η | Can bypass the lesion, but the process can trigger slippage events. | Primarily induces -2 frameshift mutations in specific sequences (e.g., NarI hotspot). | nih.gov |
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the real-time observation of conformational changes and dynamics in individual macromolecules, such as DNA. nih.gov This method is particularly well-suited to study the structural distortions induced by bulky DNA adducts like dG-C8-AAF. The technique relies on measuring the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore attached to the DNA molecule. The FRET efficiency is highly dependent on the distance between the two dyes, typically in the range of 2-10 nanometers.
The dG-C8-AAF adduct is known to cause significant local distortion in the DNA helix. A key conformational equilibrium exists between the normal anti glycosidic bond conformation and a syn conformation, where the base is rotated relative to the sugar. researchgate.net The bulky N-acetyl group of the dG-C8-AAF adduct creates a steric clash in the anti conformation, causing the equilibrium to shift significantly towards the helix-distorting syn conformation. researchgate.net This contrasts with the related dG-C8-AF adduct, which lacks the acetyl group and can more readily sample both conformations. researchgate.net
An smFRET experiment to study this dynamic would involve synthesizing an oligonucleotide with the dG-C8-AAF adduct and placing donor and acceptor fluorophores on either side of the lesion. By monitoring the FRET efficiency of individual DNA molecules over time, one could directly observe transitions between different conformational states (e.g., a low-FRET state for a more extended or "open" conformation and a high-FRET state for a more bent or stacked conformation). unc.edu This approach could provide unprecedented kinetic and thermodynamic data on how the adduct alters the DNA landscape, influencing its recognition and processing by DNA repair and replication proteins. nih.govunc.edu
N Guanin 8 Yl N Acetyl 2 Aminofluorene Adducts in Chromatin and Epigenetic Contexts
Influence on Chromatin Structure and Nucleosome Dynamics
The dG-C8-AAF adduct introduces a significant distortion into the DNA double helix, which has direct consequences for its packaging into chromatin. The covalent binding of the bulky fluorene (B118485) ring to the C8 position of guanine (B1146940) forces a major conformational change in the DNA. Research has shown that the dG-C8-AAF adduct promotes a "stacked" conformation where the fluorene moiety intercalates into the DNA helix, causing the modified guanine to rotate from its normal anti-conformation to a syn-conformation. This rotation and intercalation lead to a localized unwinding and bending of the DNA helix.
This structural perturbation at the DNA level has a cascading effect on the stability and dynamics of nucleosomes, the fundamental repeating units of chromatin. The presence of a dG-C8-AAF adduct within a nucleosome core particle can interfere with the tight wrapping of DNA around the histone octamer. This interference can lead to a more open and accessible chromatin structure in the vicinity of the adduct.
Studies have indicated that the initial binding of the parent compound, 2-AAF, is greater in the more accessible euchromatin regions compared to the condensed heterochromatin. However, the subsequent removal of these adducts is also faster in euchromatin, suggesting a dynamic interplay between adduct formation, chromatin state, and DNA repair processes. The distortion caused by the dG-C8-AAF adduct can act as a roadblock to the processive movement of DNA and RNA polymerases, which in itself can signal for chromatin remodeling. nih.gov
The table below summarizes the conformational and structural impact of the dG-C8-AAF adduct on DNA and its inferred effects on chromatin.
| Feature | Description of Impact | Consequence for Chromatin |
| DNA Conformation | Induces a shift from the normal B-DNA to a Z-DNA-like conformation or a "stacked" conformation with the guanine in the syn orientation. | Localized alteration of DNA topology, potentially affecting the binding of chromatin-associated proteins. |
| DNA Helix Integrity | Causes localized unwinding and bending of the double helix. | May lead to nucleosome destabilization and increased DNA accessibility. |
| Enzyme Progression | Acts as a strong block to the progression of DNA polymerase I. nih.gov | Can stall replication and transcription machinery, triggering chromatin-based repair and signaling pathways. |
Potential Modulatory Effects on Epigenetic Marks
The influence of the dG-C8-AAF adduct extends beyond the physical structure of chromatin to the chemical modifications that constitute the epigenetic code. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression.
DNA Methylation
This disruption of DNA methylation patterns can have significant downstream consequences. The aberrant expression of genes, including tumor suppressor genes that are normally silenced by methylation, can be a direct result of the adduct-induced hypomethylation.
Histone Modifications
While direct evidence detailing the specific impact of the dG-C8-AAF adduct on histone modifications is still emerging, the known consequences of its formation allow for well-founded inferences. The structural distortion of DNA and the stalling of enzymatic machinery by the adduct are potent signals for the recruitment of chromatin-modifying enzymes.
For instance, the process of nucleotide excision repair (NER), which is a primary pathway for the removal of bulky adducts like dG-C8-AAF, is intricately linked to histone modifications. The recognition of the DNA lesion can trigger the recruitment of histone acetyltransferases (HATs), which acetylate histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that facilitates the access of the NER machinery to the damaged site.
Furthermore, studies on the parent compound, 2-AAF, have shown alterations in global histone modification patterns. In a rat model, exposure to 2-AAF led to a progressive decrease in global histone H4 lysine (B10760008) 20 trimethylation (H4K20me3), a mark generally associated with transcriptional repression and chromatin compaction. The same study also observed hypermethylation of the p16(INK4A) gene, a key tumor suppressor. These findings suggest that the presence of 2-AAF-induced adducts, including dG-C8-AAF, can trigger a cascade of epigenetic changes that contribute to the carcinogenic process.
The potential effects of the dG-C8-AAF adduct on epigenetic marks are summarized in the table below.
| Epigenetic Mark | Observed/Inferred Effect of dG-C8-AAF Adduct | Potential Consequence |
| DNA Methylation | Inhibition of DNA methyltransferase activity. | Localized hypomethylation, potentially leading to the reactivation of silenced genes. |
| Histone Acetylation | Inferred recruitment of histone acetyltransferases (HATs) as part of the DNA damage response. | Increased chromatin accessibility to facilitate DNA repair. |
| Histone Methylation | Studies with the parent compound (2-AAF) show decreased global H4K20me3. | Alterations in heterochromatin maintenance and gene silencing. |
Q & A
Q. How is the N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (AAF-dG) adduct formed in DNA, and what experimental methods validate its formation?
AAF-dG adducts result from the metabolic activation of the procarcinogen N-acetyl-2-aminofluorene (AAF) by cytochrome P450 enzymes, forming reactive N-acetoxy-AAF intermediates that covalently bind to the C8 position of guanine in DNA. This process is validated through in vivo and in vitro metabolic assays using radiolabeled AAF, combined with techniques like high-performance liquid chromatography (HPLC) and 32P-postlabeling to quantify adduct levels .
Q. What analytical techniques are most reliable for detecting and quantifying AAF-DNA adducts in biological samples?
Key methods include:
- 32P-postlabeling : Detects low adduct levels (sensitivity ~1 adduct per 10^9 nucleotides) .
- NMR spectroscopy : Resolves adduct-induced structural distortions (e.g., syn-conformation of AAF-dG) .
- HPLC with fluorescence detection : Separates and quantifies AAF metabolites (e.g., ring-hydroxylated and deacetylated species) .
Q. How does AAF metabolism differ between hepatocytes and other cell types, and what kinetic models describe this process?
In adult rat hepatocytes, AAF metabolism follows zero-order kinetics , with two principal systems:
- System I : High-affinity, low-velocity metabolism (Km ≈ 0.1 μM).
- System II : Low-affinity, high-velocity metabolism (Km ≈ 50 μM). A third system involving deacetylation to aminofluorene (AF) is also observed. Extracellular metabolite profiles vary during the cell growth cycle, suggesting compartment-specific enzymatic activity .
Advanced Research Questions
Q. What structural distortions does the AAF-dG adduct induce in DNA, and how do these impact replication fidelity?
NMR and molecular dynamics studies reveal that AAF-dG adopts a syn-conformation , displacing the modified guanine from the helix and stacking the fluorene moiety with adjacent bases. This disrupts Watson-Crick pairing, leading to:
Q. How do contradictory findings on AAF adduct repair mechanisms inform experimental design in studying carcinogenesis?
Discrepancies arise in:
- Excision repair efficiency : UvrABC nuclease incises AAF-dG adducts 10-fold slower than AF-dG adducts, yet both exhibit sequence-dependent repair rates .
- Adduct persistence : AAF-dG persists longer in vivo than AF-dG, contradicting in vitro repair assays. This highlights the need for time-resolved repair studies in live models . Methodological solutions include using site-specifically modified oligonucleotides to control adduct placement and employing single-molecule imaging to track repair kinetics .
Q. What role do AAF-dG adducts play in hepatocarcinogenesis, and how can in vitro models replicate this process?
AAF-dG adducts initiate carcinogenesis by:
- Oval cell activation : Chronic AAF exposure in rats induces hepatic oval cell proliferation, a precursor to hepatocellular carcinoma .
- Epigenetic dysregulation : Adducts alter chromatin structure, silencing tumor suppressors (e.g., p53) via histone deacetylase recruitment . In vitro models use primary hepatocyte cultures treated with AAF to mimic metabolic activation and adduct formation, coupled with transcriptomic profiling to identify early carcinogenic markers .
Q. How do AAF-dG adducts influence DNA polymerase III (Klenow fragment) activity, and what kinetic parameters define this interaction?
Kinetic assays show that AAF-dG reduces Pol III’s catalytic efficiency (kcat/Km) by 90% compared to unmodified DNA. The adduct induces a pre-steady-state burst phase , indicating delayed translocation. This is quantified using stopped-flow fluorescence to measure nucleotide incorporation rates .
Methodological Considerations
- Structural studies : Use 2D NOESY NMR (mixing time: 100 ms) and molecular dynamics simulations (AMBER force field) to resolve adduct-induced DNA bending and stacking interactions .
- Repair assays : Employ electrophoretic mobility shift assays (EMSAs) to compare UvrABC binding affinity for AAF-dG vs. AF-dG .
- Metabolic profiling : Combine LC-MS/MS with stable isotope labeling to track AAF metabolite kinetics in hepatocyte media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
